Cas no 1904577-98-5 (Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate
- EN300-27728091
- 1904577-98-5
- Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate
-
- インチ: 1S/C17H21NO2/c1-17(2,3)20-16(19)11-15(18)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11,18H2,1-3H3
- InChIKey: WGTPOXLMCYURMA-UHFFFAOYSA-N
- ほほえんだ: O(C(CC(C1C=CC=C2C=CC=CC=12)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 271.157228913g/mol
- どういたいしつりょう: 271.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 52.3Ų
Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728091-0.25g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-27728091-2.5g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-27728091-10g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 10g |
$3622.0 | 2023-09-10 | ||
Enamine | EN300-27728091-1g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 1g |
$842.0 | 2023-09-10 | ||
Enamine | EN300-27728091-1.0g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-27728091-0.1g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-27728091-5.0g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-27728091-10.0g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-27728091-5g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 5g |
$2443.0 | 2023-09-10 | ||
Enamine | EN300-27728091-0.5g |
tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate |
1904577-98-5 | 95.0% | 0.5g |
$809.0 | 2025-03-19 |
Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoateに関する追加情報
Professional Introduction to Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate (CAS No. 1904577-98-5)
Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate (CAS No. 1904577-98-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and advanced chemical intermediates. The molecular structure of Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate incorporates both a tert-butyl group and an amino-substituted naphthalene ring, which contribute to its distinct chemical properties and reactivity.
The significance of this compound lies in its potential applications across multiple domains, particularly in the synthesis of biologically active molecules. The presence of the amino group and the aromatic naphthalene moiety makes it a versatile building block for constructing complex pharmacophores. Recent advancements in medicinal chemistry have highlighted the utility of such compounds in designing molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, derivatives of this compound have been explored as potential inhibitors of various metabolic pathways, demonstrating promising preclinical results.
In the realm of synthetic organic chemistry, Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate serves as an excellent precursor for the preparation of more intricate molecules. Its reactivity allows for facile functionalization at multiple sites, enabling chemists to tailor the compound for specific applications. The tert-butyl group, in particular, provides stability to the molecule while also facilitating subsequent transformations through its role as a protecting group or a handle for further chemical manipulation.
Recent studies have also delved into the pharmacological properties of compounds structurally related to Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate. Research indicates that the naphthalene ring can interact with biological targets in unique ways, potentially leading to the discovery of new drug candidates. For example, modifications of this scaffold have been investigated for their anti-inflammatory and analgesic effects, suggesting that further exploration could yield valuable therapeutic options.
The synthesis of Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate itself is a testament to the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled the efficient construction of this complex molecule. These methods not only enhance yield but also improve purity, making it suitable for high-throughput screening and subsequent pharmaceutical development.
The versatility of Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate extends beyond its role as a synthetic intermediate. Its unique physicochemical properties make it an attractive candidate for various industrial applications, including materials science and agrochemicals. The combination of steric hindrance provided by the tert-butyl group and electronic effects arising from the naphthalene ring contribute to its broad utility.
As research continues to evolve, the potential applications of Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate are likely to expand further. Collaborative efforts between academia and industry are essential to fully harness its capabilities and translate laboratory findings into tangible benefits for society. The ongoing development of novel synthetic routes and computational tools will undoubtedly accelerate progress in this field.
In conclusion, Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate (CAS No. 1904577-98-5) represents a fascinating compound with far-reaching implications in pharmaceutical chemistry and beyond. Its unique structural attributes and reactivity profile position it as a cornerstone for future research and innovation. As scientists continue to unravel its potential, we can anticipate exciting advancements that will shape the landscape of modern chemistry.
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